N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide
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Overview
Description
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that features a unique combination of triazole and tetrazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the triazole and pyridine moieties under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound on a larger scale while maintaining quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol
- 3-nitro-1,2,4-triazol-5-one
- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide .
Uniqueness
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to its specific combination of triazole and tetrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10N8O |
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Molecular Weight |
270.25 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C11H10N8O/c20-10(7-3-4-19-8(5-7)14-17-18-19)13-11-12-9(15-16-11)6-1-2-6/h3-6H,1-2H2,(H2,12,13,15,16,20) |
InChI Key |
OZBGFGILKYQKEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2)NC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
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